molecular formula C15H19N5O3S B2919088 3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2319805-36-0

3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2919088
CAS No.: 2319805-36-0
M. Wt: 349.41
InChI Key: JNUPQUVQCYZLBT-UHFFFAOYSA-N
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Description

3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
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Biological Activity

The compound 3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure incorporates a thiadiazole moiety, a piperidine ring, and a pyrimidine derivative, which are known to contribute to various biological activities.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the thiadiazole ring in this compound may enhance its efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Compounds with similar structural features have shown promise in cancer research. For instance, derivatives of pyrimidine have been reported to induce apoptosis in cancer cell lines through various pathways .
  • Anti-inflammatory Effects : The presence of the piperidine ring is often associated with anti-inflammatory properties. Compounds that include this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of similar thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that structural modifications could enhance activity .
  • Cancer Cell Line Testing : In vitro studies conducted on HeLa cells demonstrated that compounds with similar structures could induce apoptosis through both intrinsic and extrinsic signaling pathways. The study highlighted the potential for developing new anticancer agents based on this scaffold .
  • Inflammatory Response Modulation : Research involving RAW264.7 macrophages showed that compounds with a piperidine moiety could significantly reduce nitric oxide production, indicating an anti-inflammatory effect that warrants further exploration .

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-10-11(2)16-9-20(15(10)22)8-14(21)19-5-3-12(4-6-19)23-13-7-17-24-18-13/h7,9,12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUPQUVQCYZLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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